Welcome to the BenchChem Online Store!
molecular formula C8H12NO7P B146092 Pyridoxal phosphate hydrate CAS No. 41468-25-1

Pyridoxal phosphate hydrate

Cat. No. B146092
M. Wt: 265.16 g/mol
InChI Key: CEEQUQSGVRRXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08951999B2

Procedure details

Prepared analogously to example 2e with N-(4-bromo-phenyl)-2-methyl-5-nitro-benzamide (0.18 g; 0.54 mmol) and Ra-Ni (20 mg), 3 bar H2. Yield: 0.14 g (85%) MS: [m+H]+=305; HPLC Rt=1.2 min (Method MC-1); TLC (silica gel; DCM/EtOH 95/5) Rf=0.3
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DCM EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=2[CH3:19])=[CH:4][CH:3]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.O>[Ni].C(Cl)Cl.CCO>[NH2:16][C:14]1[CH:13]=[CH:12][C:11]([CH3:19])=[C:10]([CH:15]=1)[C:9]([NH:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])C)=O
Name
Quantity
20 mg
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O
Step Three
Name
DCM EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C(=O)NC2=CC=C(C=C2)Br)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.